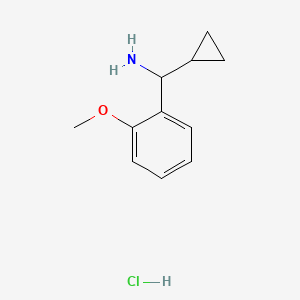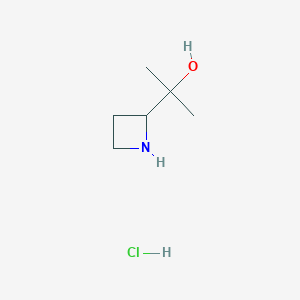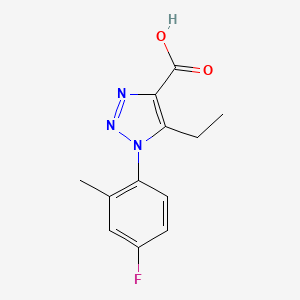![molecular formula C12H21ClN2O3 B2533451 2-[(2-Ethylpyrrolidin-2-yl)formamido]pent-4-enoic acid hydrochloride CAS No. 1803570-21-9](/img/structure/B2533451.png)
2-[(2-Ethylpyrrolidin-2-yl)formamido]pent-4-enoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-[(2-Ethylpyrrolidin-2-yl)formamido]pent-4-enoic acid hydrochloride” is a chemical compound with the CAS Number: 1803570-21-9 . It has a molecular weight of 276.76 . The IUPAC name for this compound is 2-(2-ethylpyrrolidine-2-carboxamido)pent-4-enoic acid hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H20N2O3.ClH/c1-3-6-9(10(15)16)14-11(17)12(4-2)7-5-8-13-12;/h3,9,13H,1,4-8H2,2H3,(H,14,17)(H,15,16);1H . This code can be used to generate a 2D or 3D structure of the molecule.Scientific Research Applications
Stereoselective Synthesis Techniques
A notable approach involves the stereoselective synthesis of related compounds, such as ethyl (Z)-2-(2-substituted-thiazol-4-yl)pent-2-enoates from ethyl (E/Z)-2-(2-bromoacetyl)pent-2-enoate and thioureas or thioamides, reported in good yields. This method highlights the importance of quaternary carbon stereocontrolled cis-configuration formation, potentially applicable to the synthesis of 2-[(2-Ethylpyrrolidin-2-yl)formamido]pent-4-enoic acid hydrochloride derivatives (Jiao-Jiao Zhai et al., 2013).
Role in Asymmetric Synthesis
Research on asymmetric synthesis presents l-Pipecolinic acid derived formamides as highly efficient and enantioselective Lewis basic organocatalysts for the reduction of N-aryl imines. The significance of such catalytic activities underscores the potential of similar compounds in facilitating enantioselective synthesis processes, suggesting avenues for the use of this compound in the development of enantiomerically pure substances (Zhouyu Wang et al., 2006).
Antibacterial Activity Studies
In the realm of medicinal chemistry, studies on the antibacterial activity of enaminone complexes of zinc and iron highlight the role of structurally related compounds in combating bacterial infections. Although direct references to this compound were not found, the exploration of enaminones suggests potential antibacterial applications for similarly structured compounds (T. Mahmud et al., 2010).
Synthesis of Clickable Polylactide Precursors
The development of an economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid, a precursor for 'clickable' biodegradable polylactide, showcases the relevance of innovative synthetic routes. Such methodologies could be adapted for the synthesis of this compound, aiming at applications in polymer science and material engineering (Quanxuan Zhang et al., 2014).
properties
IUPAC Name |
2-[(2-ethylpyrrolidine-2-carbonyl)amino]pent-4-enoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3.ClH/c1-3-6-9(10(15)16)14-11(17)12(4-2)7-5-8-13-12;/h3,9,13H,1,4-8H2,2H3,(H,14,17)(H,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKOIFWOUDHDRQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCN1)C(=O)NC(CC=C)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-ethoxy-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)nicotinamide](/img/structure/B2533368.png)
![2-((8-fluoro-5H-pyrimido[5,4-b]indol-4-yl)thio)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone](/img/structure/B2533369.png)



![Ethyl 6,8-dichloroimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B2533375.png)

![N-(4-chlorophenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2533382.png)
![(4-morpholinophenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2533383.png)
![1-(4-fluorophenyl)-3-(4-methylphenyl)-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2533384.png)


![N-(2,4-difluorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2533387.png)
